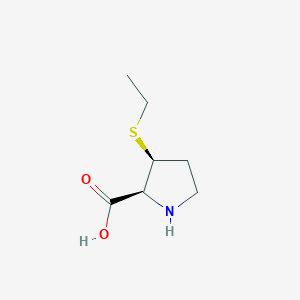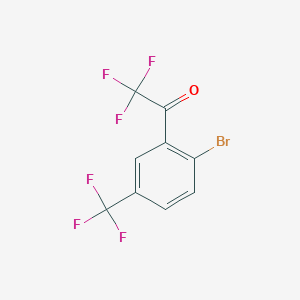
2'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H3BrF6O. This compound is characterized by the presence of bromine, trifluoromethyl, and trifluoroacetophenone groups, making it a highly fluorinated aromatic ketone. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone typically involves the bromination of 2,2,2-trifluoroacetophenone. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for the efficient handling of hazardous reagents like bromine and ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in 2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted products.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ether, THF), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water), and controlled temperatures.
Major Products Formed
Substitution: Substituted acetophenones with various functional groups.
Reduction: 2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)phenylethanol.
Oxidation: 2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)benzoic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone is used as a building block for the synthesis of more complex fluorinated organic molecules
Biology
The compound is used in the development of fluorinated pharmaceuticals and agrochemicals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of these compounds, making them more effective in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential use in the synthesis of drugs that require high metabolic stability and resistance to enzymatic degradation. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs.
Industry
Industrially, 2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the trifluoromethyl and bromine groups.
Mecanismo De Acción
The mechanism by which 2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone exerts its effects is largely dependent on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl groups enhance the electron-withdrawing properties of the compound, making the carbonyl carbon more electrophilic and reactive towards nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetophenone: Lacks the bromine and additional trifluoromethyl group, making it less reactive in substitution reactions.
4’-Bromo-2,2,2-trifluoroacetophenone: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.
2,2,2,4’-Tetrafluoroacetophenone: Contains an additional fluorine atom, altering its chemical properties and reactivity.
Uniqueness
2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone is unique due to the combination of bromine and multiple trifluoromethyl groups, which significantly enhance its reactivity and make it a valuable intermediate in the synthesis of complex fluorinated compounds. Its structure allows for versatile chemical modifications, making it a useful compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H3BrF6O |
|---|---|
Peso molecular |
321.01 g/mol |
Nombre IUPAC |
1-[2-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H3BrF6O/c10-6-2-1-4(8(11,12)13)3-5(6)7(17)9(14,15)16/h1-3H |
Clave InChI |
BOZACJOLFKKPAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C(=O)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


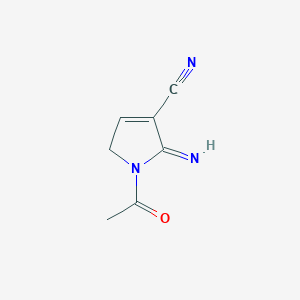
![2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B12854532.png)
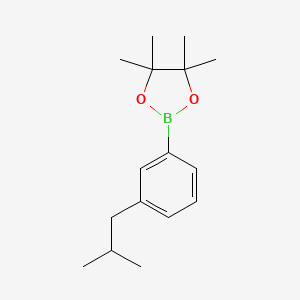
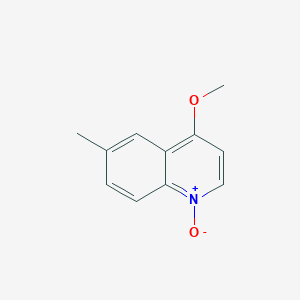
![Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B12854556.png)
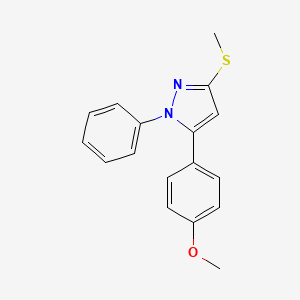
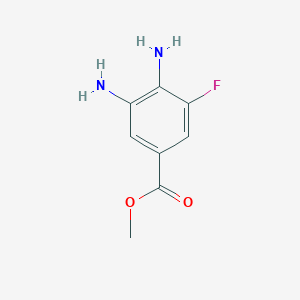

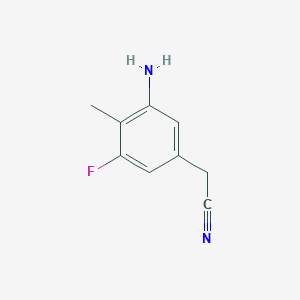

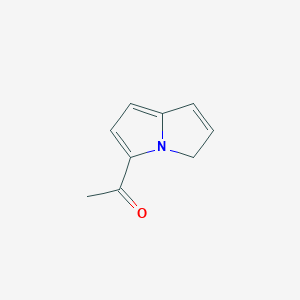
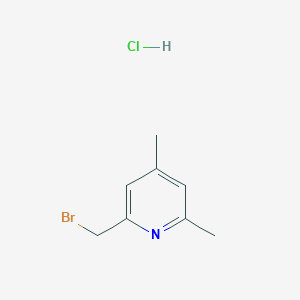
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854584.png)
